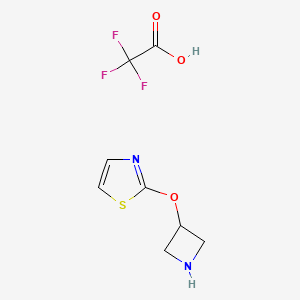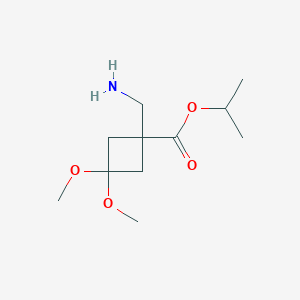![molecular formula C14H18FN3O3 B2606610 N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide CAS No. 1797355-65-7](/img/structure/B2606610.png)
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide is a chemical compound with diverse applications in scientific research. It exhibits remarkable potential in drug development and biological studies due to its unique structural properties and functional characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide involves several steps. One common method includes the reaction of 2-fluorobenzoyl chloride with 2-methoxypropylamine to form an intermediate, which is then reacted with imidazolidine-2-one . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups .
Aplicaciones Científicas De Investigación
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorophenyl derivatives and imidazolidine-based molecules. Examples include:
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
- 2-(2,6-difluorophenoxy)-N-(2-fluorophenyl)-9H-pyrrolo[2,3-b]quinoxaline .
Uniqueness
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide stands out due to its unique combination of a fluorophenyl group and an imidazolidine-1-carboxamide moiety. This structural arrangement imparts specific chemical and biological properties that make it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3/c1-14(21-2,10-5-3-4-6-11(10)15)9-17-13(20)18-8-7-16-12(18)19/h3-6H,7-9H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJWECBSPDSQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)N1CCNC1=O)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2606534.png)
![(2Z)-6-bromo-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2606536.png)

![2-Amino-4-[methyl(methylsulfonyl)amino]butanamide;hydrochloride](/img/structure/B2606541.png)


![2-Amino-2-[3-(5-chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2606545.png)


![7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2606550.png)
